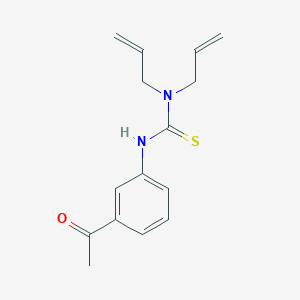

N'-(3-acetylphenyl)-N,N-diallylthiourea

Description

N'-(3-Acetylphenyl)-N,N-diallylthiourea is a thiourea derivative characterized by a 3-acetylphenyl group attached to the thiocarbonyl nitrogen and two allyl groups on the remaining nitrogen atoms. Thioureas are versatile compounds with applications in medicinal chemistry (enzyme inhibition), polymer science, and agrochemicals due to their hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name |

3-(3-acetylphenyl)-1,1-bis(prop-2-enyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14-8-6-7-13(11-14)12(3)18/h4-8,11H,1-2,9-10H2,3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMCCCIHMBHDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

- 3-Acetyl-1-phenylthiourea (C₉H₁₀N₂OS) : Lacks allyl groups, featuring a phenyl substituent. The acetyl group enhances hydrogen-bonding ability, making it effective in enzyme inhibition. Its simpler structure results in lower molecular weight (194.25 g/mol) compared to the diallyl variant .

- N,N'-Diphenylthiourea (C₁₃H₁₂N₂S) : Contains two phenyl groups, increasing hydrophobicity (logP ~2.5). Used as a stabilizer in polymers, contrasting with acetylphenyl derivatives’ biological roles. The absence of acetyl or allyl groups reduces electronic complexity .

- N-(3-Acetylphenyl)-N'-propionylthiourea (C₁₂H₁₄N₂O₂S): Replaces allyl groups with a propionyl chain.

Structural and Functional Diversity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.